molecular formula C5H9N3O B14733754 2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one CAS No. 6635-58-1

2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one

Katalognummer: B14733754
CAS-Nummer: 6635-58-1
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: KDAGQZMUZUKBRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one is a heterocyclic organic compound. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities. The structure consists of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an aldehyde with a urea derivative in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This could involve continuous flow reactors and the use of industrial catalysts to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include a variety of substituted pyrimidines and their derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Use in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if used as a drug, it might inhibit a particular enzyme or receptor. The molecular targets could include nucleic acids or proteins, and the pathways involved would be specific to the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.

    5-Amino-2-methylpyrimidine: A compound with a similar amino substitution pattern.

    2,4-Diaminopyrimidine: A compound with two amino groups on the pyrimidine ring.

Uniqueness

2-Amino-5-methyl-5,6-dihydropyrimidin-4(3h)-one is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct chemical reactivity and biological properties compared to other pyrimidine derivatives.

Eigenschaften

CAS-Nummer

6635-58-1

Molekularformel

C5H9N3O

Molekulargewicht

127.14 g/mol

IUPAC-Name

2-amino-5-methyl-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C5H9N3O/c1-3-2-7-5(6)8-4(3)9/h3H,2H2,1H3,(H3,6,7,8,9)

InChI-Schlüssel

KDAGQZMUZUKBRK-UHFFFAOYSA-N

Kanonische SMILES

CC1CN=C(NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.